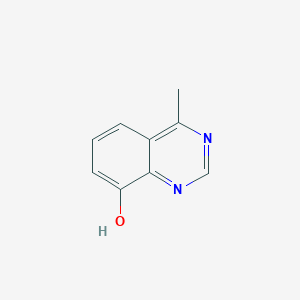

4-Methylquinazolin-8-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

99512-70-6 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

4-methylquinazolin-8-ol |

InChI |

InChI=1S/C9H8N2O/c1-6-7-3-2-4-8(12)9(7)11-5-10-6/h2-5,12H,1H3 |

InChI Key |

RSHKEEMIDCYLTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=N1)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylquinazolin 8 Ol and Its Derivatization

Direct Synthesis Strategies for the 4-Methylquinazolin-8-ol Core

The direct synthesis of the 4-methylquinazoline (B149083) core, a closely related structure, can be achieved using 2-aminoacetophenone (B1585202) and formamide (B127407) as starting materials. journalirjpac.com Optimization of this reaction has shown that the use of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃-Et₂O), can significantly improve yields. journalirjpac.com Under optimal conditions—a molar ratio of 2-aminoacetophenone to BF₃-Et₂O of 1:0.5, a weight ratio of 2-aminoacetophenone to formamide of 1:52, a temperature of 150°C, and a reaction time of 6 hours—the yield of 4-methylquinazoline can reach 86%. journalirjpac.com This general approach, starting from an appropriately substituted 2-amino ketone (i.e., 2-amino-3-hydroxyacetophenone), represents a viable strategy for the direct synthesis of this compound.

Advanced Approaches for this compound Derivatization

Derivatization of the this compound core is crucial for developing a library of compounds for further research. Advanced methods allow for precise modification of the quinazoline (B50416) scaffold.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to quinazoline systems. mdpi.com These reactions offer a versatile way to introduce a wide range of substituents onto the heterocyclic core. mdpi.com

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate. nih.govlibretexts.org This reaction is widely used for creating biaryl compounds and has been applied to the synthesis of various quinazoline derivatives. tandfonline.comtandfonline.com

An efficient method for the derivatization of the quinazolin-8-ol (B1297895) scaffold involves a Suzuki-Miyaura coupling using a heterogeneous palladium catalyst, SiliaCat® DPP-Pd. tandfonline.comtandfonline.com This approach has been used to couple a variety of boronic acids with a 2-chloroquinazolin-8-ol (B2408157) intermediate, demonstrating the versatility of the method for creating diverse derivatives. tandfonline.comtandfonline.com The use of a heterogeneous catalyst is advantageous as it simplifies product purification and minimizes palladium leaching. tandfonline.comtandfonline.com

Table 1: Suzuki-Miyaura Coupling of Quinazolin-8-ol Derivatives

| Boronic Acid (Reactant) | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | SiliaCat® DPP-Pd | DIPEA | Propan-2-ol | High | tandfonline.comtandfonline.com |

| 4-Methoxyphenylboronic acid | SiliaCat® DPP-Pd | DIPEA | Propan-2-ol | High | tandfonline.comtandfonline.com |

| 4-Chlorophenylboronic acid | SiliaCat® DPP-Pd | DIPEA | Propan-2-ol | High | tandfonline.comtandfonline.com |

| 4-Fluorophenylboronic acid | SiliaCat® DPP-Pd | DIPEA | Propan-2-ol | High | tandfonline.comtandfonline.com |

| Thiophene-2-boronic acid | SiliaCat® DPP-Pd | DIPEA | Propan-2-ol | High | tandfonline.comtandfonline.com |

Note: Specific yield percentages were described as "high" in the source material.

The Mitsunobu reaction is a versatile organic reaction that converts a primary or secondary alcohol into a variety of other functional groups, including ethers. wikipedia.orgorganic-chemistry.org The reaction typically involves an alcohol, a nucleophile (in this case, another alcohol or a phenol (B47542) to form an ether), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-synthesis.com

The reaction proceeds through the activation of the alcohol's hydroxyl group by triphenylphosphine and DEAD, forming a good leaving group. organic-chemistry.org Subsequent nucleophilic attack by the deprotonated nucleophile occurs with an inversion of stereochemistry at the carbon atom bearing the hydroxyl group, which is a key feature of the SN2 mechanism. nih.gov For this compound, the phenolic hydroxyl group at the 8-position can act as the nucleophile to form an ether bond with a primary or secondary alcohol, or it can be the alcohol component that is activated and subsequently displaced. This reaction provides a powerful method for synthesizing a range of ether derivatives of this compound under mild conditions. nih.gov

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers significant advantages in terms of efficiency, economy, and environmental friendliness. tandfonline.com An efficient one-pot, four-step sequential synthesis has been developed for quinazolin-8-ol derivatives. tandfonline.comtandfonline.com

This process begins with the commercially available 2-chloroquinazolin-8-ol. tandfonline.com The sequence of reactions is as follows:

Substitution: The chlorine atom at the 2-position is substituted with Boc-piperazine. tandfonline.com

Deprotection: The Boc protecting group is removed. tandfonline.com

Reaction with Dichloropyrimidine: The resulting piperazine (B1678402) moiety reacts with 4,6-dichloropyrimidine. tandfonline.com

Suzuki-Miyaura Coupling: The final derivatization is achieved through a Suzuki-Miyaura coupling with various boronic acids. tandfonline.comtandfonline.com

This telescoped synthesis avoids the need for isolation and purification of three intermediates, making it a highly efficient route to complex quinazolin-8-ol derivatives. tandfonline.comtandfonline.com

Transition Metal-Catalyzed Coupling Reactions in this compound Functionalization

Exploration of Precursors and Intermediates in this compound Synthesis

The synthesis of this compound and its derivatives involves several key precursors and intermediates. For the direct synthesis of the core, substituted 2-aminoacetophenones are crucial starting materials. journalirjpac.com

In the derivatization strategies, commercially available halogenated quinazolines serve as vital precursors. For instance, 2-chloroquinazolin-8-ol is the starting point for the one-pot sequential synthesis described previously. tandfonline.com During this multi-step synthesis, several key intermediates are formed in situ, including:

Intermediate A: Formed by the substitution of the chlorine atom in 2-chloroquinazolin-8-ol with Boc-piperazine. tandfonline.com

Intermediate B: The deprotected piperazine derivative. tandfonline.com

Intermediate C: Formed after the reaction of Intermediate B with 4,6-dichloropyrimidine. tandfonline.com

These intermediates are directly converted to the final products without isolation, highlighting the efficiency of the one-pot methodology. tandfonline.com The synthesis of the related drug Linagliptin, which contains a 4-methylquinazoline moiety, utilizes 2-(chloromethyl)-4-methylquinazoline as a key building block. cbijournal.comgoogle.com

Optimization of Reaction Conditions and Catalytic Systems for this compound Derivatives

Role of Heterogeneous Catalysts

Heterogeneous catalysts are crucial in green chemistry and industrial synthesis due to their ease of separation from the reaction mixture and potential for reusability. In the synthesis of quinoline (B57606) compounds, which share a bicyclic aromatic structure with quinazolines, zeolite-based catalysts have been employed. The catalytic performance in these gas-phase reactions was found to be directly related to the content of Lewis acid sites on the catalyst's surface. acs.org Specifically, a ZnCl₂/Ni-USY-acid catalyst demonstrated superior performance in synthesizing quinolines from aniline (B41778) and various alcohols. acs.org

While specific applications of heterogeneous catalysts for this compound were not found, their use in the synthesis of related heterocyclic compounds is well-documented. For example, propyl sulfonic acid functionalized SBA-15 (SBA-Pr-SO₃H) has been used as a heterogeneous catalyst for the one-pot, four-component synthesis of quinazolinone sulfonamides under solvent-free conditions, achieving yields of 60-90%. This approach benefits from readily available starting materials and a simple work-up procedure. The development and application of such solid acid catalysts represent a promising avenue for the efficient and environmentally benign synthesis of complex heterocyclic molecules, including derivatives of this compound.

Copper-Based Catalysis in Functionalization

Copper-based catalysts are widely used in organic synthesis due to their low cost, low toxicity, and versatile reactivity, particularly in cross-coupling reactions to form carbon-nitrogen and carbon-carbon bonds. In the context of quinazoline chemistry, copper catalysis has been instrumental in the synthesis of various derivatives.

An efficient method for synthesizing 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives utilizes a copper-catalyzed reaction of substituted 2-bromobenzonitriles with amidines or guanidine. organic-chemistry.org This process employs Copper(I) iodide (CuI) as the catalyst, N,N'-dimethylethylenediamine (DMEDA) as the ligand, and potassium carbonate as the base. organic-chemistry.org Optimization of this system revealed that this specific combination of catalyst and ligand was highly effective. organic-chemistry.org

Table 2: Optimized Conditions for Copper-Catalyzed Synthesis of 4-Aminoquinazoline Derivatives organic-chemistry.org

| Component | Identity | Role |

|---|---|---|

| Catalyst | Copper(I) iodide (CuI) | Primary Catalyst |

| Ligand | N,N'-dimethylethylenediamine (DMEDA) | Ligand |

| Base | Potassium Carbonate (K₂CO₃) | Base |

| Solvent | Dimethylformamide (DMF) | Solvent |

| Temperature | 80°C | Reaction Temperature |

This table summarizes the optimized components for the efficient synthesis of functionalized quinazolines using a copper-based catalytic system.

Furthermore, the functionalization of related heterocyclic systems, such as the coupling of nitrogen nucleophiles and aryl bromides, has been successfully promoted by copper catalysts in the presence of 8-hydroxyquinoline (B1678124) derivatives like 1,2,3,4-tetrahydro-8-hydroxyquinoline. acs.org Additionally, copper(II) complexes derived from 8-hydroxyquinoline hydrazones have been synthesized and studied, indicating the strong chelating ability of the 8-hydroxyquinoline scaffold with copper ions, which is a fundamental aspect of its role in catalysis. nih.gov These examples highlight the significant potential of copper-based catalysis for the selective functionalization and synthesis of derivatives of this compound.

Mechanistic Investigations of Biological Activities of 4 Methylquinazolin 8 Ol Derivatives

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation by 4-Methylquinazoline (B149083) Derivatives

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and migration. nih.govmedchemexpress.cn Dysregulation of this pathway is frequently implicated in various human diseases, including cancer and fibrotic conditions like idiopathic pulmonary fibrosis (IPF). nih.govnih.gov Consequently, the development of PI3K inhibitors has become a significant focus of therapeutic research. nih.gov The 4-methylquinazoline scaffold has emerged as a promising foundation for designing potent and selective PI3K inhibitors. nih.govresearchgate.net

The rational design of PI3K inhibitors based on the 4-methylquinazoline scaffold involves a structured approach to optimize potency and selectivity. nih.govnih.gov Researchers have utilized the 4-methylquinazoline core as a bioisostere for other known kinase inhibitor scaffolds. nih.gov The design strategy often involves introducing various substituents at different positions of the quinazoline (B50416) ring to enhance interactions with the ATP-binding pocket of the PI3K enzyme. nih.gov

One approach involves creating dual inhibitors, such as PI3K and histone deacetylase (HDAC) dual inhibitors, by incorporating a zinc-binding moiety like hydroxamic acid or benzamide (B126) onto the quinazoline-based PI3K pharmacophore through a suitable linker. nih.govnih.gov Systematic structure-activity relationship (SAR) studies have been crucial in identifying compounds with potent, dual-target inhibition. nih.govnih.gov For instance, the synthesis of 4-methyl quinazoline derivatives bearing a benzamide moiety led to the identification of compounds with favorable potencies against both PI3K and HDAC. nih.gov

The synthesis process for these derivatives often starts from a key intermediate, such as 6-bromo-4-methylquinazolin-8-ol. researchgate.net Subsequent reactions, including Mitsunobu reactions to form ether bonds and Suzuki coupling, are employed to build the final complex molecules. researchgate.net This systematic approach allows for the creation of a diverse library of compounds for biological evaluation. nih.govnih.gov

Derivatives of 4-methylquinazoline exert their inhibitory effect by interacting with the ATP-binding site of the PI3K enzyme, thereby blocking its kinase activity. nih.govlookchem.com This inhibition prevents the phosphorylation of downstream effectors, such as Akt, which is a key event in the PI3K signaling cascade. nih.govnih.gov Western blot analyses have confirmed that treatment with these compounds leads to a significant suppression of Akt phosphorylation in various cell lines. nih.govnih.gov By blocking this pathway, these inhibitors can effectively arrest the cell cycle and induce apoptosis in cancer cells. nih.govnih.gov

Molecular docking simulations have provided detailed insights into the binding modes of 4-methylquinazoline derivatives within the PI3K active site. lookchem.com These studies reveal multiple key interactions that stabilize the inhibitor-enzyme complex.

Key interactions identified through molecular modeling include:

Hydrogen Bonding: The nitrogen atoms of the quinazoline moiety can form crucial hydrogen bonds with conserved water molecules or amino acid residues in the active site, such as Gln859 and Thr856. lookchem.com

Hydrophobic Interactions: The quinazoline ring and its substituents engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. lookchem.com

Charged Interactions: Specific derivatives can form charged interactions with key residues like the catalytic lysine (B10760008) (Lys802). researchgate.netlookchem.com For example, a hydrogen bond can form between a side chain on the inhibitor and the NH group of Lys802. lookchem.com

These multiple points of contact contribute to the high potency and, in some cases, the isoform selectivity of the inhibitors. lookchem.com

A novel approach to controlling PI3K activity involves the development of photoswitchable inhibitors. researchgate.net This has been achieved by conjugating a 4-methylquinazoline derivative with a photoresponsive molecule like azobenzene. researchgate.net The resulting compound can exist in two isomeric forms, cis and trans, which can be interconverted by irradiating with light of specific wavelengths (e.g., 365 nm and 520 nm). researchgate.net

These isomers often exhibit different biological activities. The cis and trans forms of the azobenzene-conjugated 4-methylquinazoline derivative display differential inhibitory potency against PI3K. This photoswitchable property allows for precise spatiotemporal control over PI3K inhibition, which can be a powerful tool for research and potentially for therapeutic applications, minimizing off-target effects. researchgate.net

4-Methylquinazoline-based PI3K inhibitors have demonstrated significant therapeutic potential in preclinical models of idiopathic pulmonary fibrosis (IPF), a progressive and fatal lung disease linked to the PI3K pathway. nih.gov In a bleomycin-induced mouse model of pulmonary fibrosis, administration of a lead compound from this series, 5d , resulted in improved lung function and a reduction in the progression of fibrosis. nih.gov

These compounds exert potent anti-fibrotic and anti-inflammatory effects. researchgate.netbiorxiv.org They have been shown to significantly reduce the levels of α-smooth muscle actin (α-SMA) and hydroxyproline, which are key markers of fibrosis. researchgate.net The anti-inflammatory properties of quinazoline derivatives have also been noted in other contexts, where they can modulate the production of pro-inflammatory cytokines. nih.gov This dual action against both fibrosis and inflammation makes these compounds particularly promising candidates for treating complex diseases like IPF. researchgate.net

| Compound/Derivative | Preclinical Model | Key Findings | Therapeutic Effects |

|---|---|---|---|

| Compound 5d | Bleomycin-induced mouse pulmonary fibrosis | Improved mouse lung function; Slowed progression of pulmonary fibrosis. nih.gov | Anti-fibrosis nih.gov |

| General 4-methylquinazoline PI3K inhibitors | BLM-induced pulmonary fibrosis mice | Reduced levels of α-SMA and hydroxyproline. researchgate.net | Anti-fibrosis, Anti-inflammation researchgate.net |

Elucidation of Inhibitory Mechanisms at the Molecular Level

Poly(ADP-ribose) Polymerase (PARP) Inhibition by Quinazolinone Analogs

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. rsc.orgnih.gov The inhibition of PARP, particularly PARP-1, has emerged as a major strategy in cancer therapy, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.govmdpi.com The quinazolinone scaffold has been successfully utilized to develop potent PARP inhibitors. rsc.orgnih.gov

Researchers have designed and synthesized series of quinazolinone derivatives, using the 4-quinazolinone scaffold as a bioisostere for the phthalazinone core found in established PARP inhibitors like Olaparib. rsc.org These efforts have led to compounds with significant inhibitory activity. For example, compound 12c from one series showed an IC₅₀ value of 30.38 nM against PARP-1, comparable to Olaparib's IC₅₀ of 27.89 nM. rsc.org

Structure-activity relationship studies have revealed that substituents at various positions on the quinazolinone ring are critical for activity. acs.org For instance, an 8-hydroxy or 8-methyl substituent generally enhances PARP inhibitory activity compared to an 8-methoxy group. acs.org The 8-methylquinazolinone series, in particular, includes some of the most potent PARP inhibitors reported. nih.govacs.org In contrast, methylation at the N3 position of the quinazolinone ring results in a near-complete loss of activity. nih.govacs.org In cellular assays, these compounds have been shown to arrest cell growth at the G2/M phase and increase apoptosis. rsc.org

| Compound Series | Key Structural Feature | PARP-1 Inhibitory Activity |

|---|---|---|

| Compound 12c | 4-quinazolinone core | IC₅₀ = 30.38 nM rsc.org |

| 8-Methylquinazolinones | Methyl group at position 8 | Highly potent (IC₅₀ values 0.13–0.27 μM) nih.govacs.org |

| 8-Hydroxyquinazolinones | Hydroxy group at position 8 | Enhanced activity (e.g., NU1025 IC₅₀ = 0.40 μM) nih.govacs.org |

| N3-Methylquinazolinones | Methyl group at position N3 | Essentially inactive (IC₅₀ > 100 μM) nih.govacs.org |

Biochemical Characterization of PARP Inhibitory Potency

The quinazoline scaffold is a key feature in the design of potent inhibitors of poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair. Derivatives of 4-methylquinazolin-8-ol, particularly those with a hydroxyl group at the 8-position, have been subjects of significant research. One of the most well-characterized compounds in this class is 8-hydroxy-2-methylquinazolin-4(3H)-one, also known as NU-1025. researchgate.net This compound has demonstrated considerable PARP inhibitory activity, with a reported IC50 value of 400 nM. researchgate.net

The development of PARP inhibitors is based on mimicking the structure of nicotinamide, a component of the NAD+ coenzyme that PARP uses as a substrate. researchgate.net Research has evolved to create more selective and potent inhibitors, such as polycyclic amides and lactams, based on the crystal structure of PARP's catalytic domain. researchgate.net

In the pursuit of overcoming resistance to existing PARP inhibitors (PARPi), novel 4-hydroxyquinazoline (B93491) derivatives have been synthesized and evaluated. One such derivative, compound B1, exhibited superior inhibitory effects against PARP1 with an IC50 value of 63.81 ± 2.12 nM. nih.gov This compound was found to be more potent than the clinically used PARPi Olaparib in certain PARPi-resistant cancer cell lines. nih.gov Structure-activity relationship studies have shown that substituents on the quinazoline ring play a crucial role in potency. For instance, in the 8-methylquinazolinone series, the introduction of an electron-withdrawing or electron-donating group on a 2-aryl ring consistently increased potency, leading to compounds with IC50 values in the range of 0.13-0.27 µM.

| Compound Class | Specific Derivative | Target | IC50 Value |

| 8-Hydroxyquinazolinone | 8-hydroxy-2-methylquinazolin-4(3H)-one (NU-1025) | PARP | 400 nM researchgate.net |

| 4-Hydroxyquinazoline | Compound B1 | PARP1 | 63.81 ± 2.12 nM nih.gov |

| 8-Methylquinazolinone | 2-Aryl substituted derivatives | PARP | 0.13 - 0.27 µM |

Cellular Protection Mechanisms Against Oxidative Stress

Quinazoline derivatives have been investigated for their potential to protect cells against oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS) that can damage cellular components. nih.govorientjchem.org The antioxidant properties of these compounds are an emerging area of interest in drug design. mdpi.com

Certain quinazolinone derivatives have been shown to possess radical-scavenging activity, which is a key mechanism for protecting against oxidative stress. researchgate.net For example, attaching rings like 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole or its N-oxyl derivatives to the quinazolinone scaffold can confer radical scavenging properties. researchgate.net Studies on various quinazoline derivatives have demonstrated their ability to scavenge free radicals such as DPPH and nitric oxide. orientjchem.org Some synthesized 2,3-substituted quinazolinones exhibited a strong DNA-protective effect against oxidative damage induced by agents like hydrogen peroxide. researchgate.net

Furthermore, research has indicated that quinazoline derivatives can effectively scavenge ROS and shield skin cells from damage induced by oxidative stress. mdpi.com The antioxidant mechanism can involve direct radical scavenging or the ability to reduce oxidized species, with some derivatives showing antioxidant efficiency comparable to or even greater than standard antioxidants like ascorbic acid. orientjchem.orgmdpi.com This protective effect is crucial, as oxidative stress is implicated in the progression of numerous diseases. nih.gov

Tubulin-Binding and Tumor-Vascular Disrupting Mechanisms of Quinazoline Scaffolds

Quinazoline-based compounds have emerged as potent agents that interfere with microtubule dynamics, a validated target in cancer therapy. researchgate.net They function as tubulin polymerization inhibitors, which leads to the disruption of the cellular microtubule network. This interference with microtubule function ultimately causes cell cycle arrest and induces apoptosis (programmed cell death), making these compounds effective antitumor agents. tandfonline.com A subset of these tubulin-binding agents also functions as vascular disrupting agents (VDAs), which act by damaging existing tumor vasculature, leading to a shutdown of blood flow to the tumor and subsequent necrosis.

Impact on Cellular Proliferation and Resistance Mechanisms

By inhibiting tubulin polymerization, quinazoline derivatives effectively halt cell division, leading to potent antiproliferative activity across a broad spectrum of cancer cell lines. nih.govresearchgate.net For example, a novel quinazoline derivative, compound 18, demonstrated low micromolar cytotoxicity against five different cancer cell lines, with a nanomolar IC50 value of 0.85 µM against MGC-803 cells. nih.govresearchgate.net Another series of derivatives designed to target the colchicine (B1669291) binding site on tubulin also showed significant antiproliferative effects; compound Q19 was particularly potent against the HT-29 colon cancer cell line with an IC50 of 51 nM. nih.gov

The primary mechanism for this antiproliferative effect is the induction of cell cycle arrest, typically at the G2/M phase, which is the stage of mitosis where the microtubule spindle is essential for chromosome segregation. researchgate.netnih.govnih.gov This arrest is often followed by the induction of apoptosis. For instance, compound 18 was shown to up-regulate the expression of cleaved PARP, a marker of apoptosis. nih.govresearchgate.net Beyond inhibiting proliferation, these compounds can also impede cell migration, a key process in cancer metastasis. tandfonline.comnih.gov

| Compound | Cell Line | Antiproliferative Activity (IC50) |

| Compound 18 | MGC-803 (Gastric Cancer) | 0.85 µM nih.govresearchgate.net |

| Compound Q19 | HT-29 (Colon Cancer) | 51 nM nih.gov |

| Fluoroquinazolinone E | MDA-MBA-231 (Breast Cancer) | 0.43 ± 0.02 µM mdpi.com |

| Fluoroquinazolinone G | MCF-7 (Breast Cancer) | 0.44 ± 0.01 µM mdpi.com |

| Quinazolinone-pyrazole hybrid 40 | Various | 0.45–2.40 µM tandfonline.com |

Molecular Basis of Tubulin Interaction

The molecular interaction of many antitumor quinazoline derivatives occurs at the colchicine binding site on the β-subunit of tubulin. nih.govnih.gov This binding prevents the polymerization of αβ-tubulin heterodimers into microtubules, thus destabilizing the microtubule network. researchgate.net

Molecular modeling and competition assays have confirmed this binding mechanism. For instance, biarylaminoquinazoline derivatives were shown to inhibit the binding of radiolabeled colchicine ([3H]colchicine) to tubulin, confirming they occupy the same site. nih.gov Docking studies have provided further insight into the specific interactions. The quinazoline moiety often establishes nonpolar interactions with surrounding amino acid residues, while other parts of the molecule, such as aniline (B41778) or phenyl rings, are stabilized by hydrophobic contacts within the binding pocket. nih.gov In some cases, it is possible to develop quinazoline derivatives that are selective tubulin inhibitors, while others can be designed as dual inhibitors that also target protein kinases. nih.gov

Preclinical In Vivo Antitumor Efficacy

The potent in vitro antiproliferative and tubulin-inhibiting activities of quinazoline derivatives have translated into significant antitumor efficacy in preclinical animal models. These in vivo studies are crucial for establishing the therapeutic potential of these compounds.

For example, a quinazoline derivative, compound 18, when administered to mice with MGC-803 xenografts, significantly reduced both the average tumor volume and weight compared to the control group. nih.govresearchgate.net Similarly, compound Q19 demonstrated potent inhibitory effects on tumor growth in mice bearing HT-29 colon cancer xenografts, with minimal toxic side effects and favorable pharmacokinetic properties. nih.gov In another study, a quinazoline-based hybrid compound (hybrid 3) led to a 63.33% reduction in tumor growth in an A549 lung cancer xenograft model. tandfonline.com

Studies using Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) models in mice also demonstrated the in vivo antitumor potential of quinazoline analogues. Treatment with these compounds led to a significant increase in the mean survival time of the tumor-bearing mice and a reduction in solid tumor volume and weight. nih.gov

| Compound | Cancer Model | Efficacy |

| Compound 18 | MGC-803 Xenograft | Significant decrease in tumor volume and weight nih.govresearchgate.net |

| Compound Q19 | HT-29 Xenograft | Potent inhibition of tumor growth nih.gov |

| Hybrid 3 | A549 Xenograft | 63.33% reduction in tumor growth tandfonline.com |

| Compound 21 | EAC and DLA models | Enhanced mean survival time, reduced tumor volume/weight nih.gov |

| Hybrid 11 | MDA-MB-231 Xenograft | 62.5% Tumor Growth Inhibition (TGI) at 20 mg/kg tandfonline.com |

Antimicrobial Activities and Structure-Activity Relationships of Quinazoline Derivatives

Quinazoline and its derivatives are recognized as a privileged scaffold in medicinal chemistry, possessing a wide spectrum of biological activities, including potent antimicrobial effects against various pathogenic microorganisms. nih.gov They have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.goveco-vector.com The mechanism of action for some derivatives is believed to involve the inhibition of DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV. eco-vector.com

Structure-activity relationship (SAR) studies have been crucial in identifying the specific structural features of the quinazolinone ring that modulate antimicrobial potency. These studies provide a roadmap for designing more effective antimicrobial agents. acs.orgnih.gov

Key SAR findings include:

Substitution at C-2 and N-3: The nature of the substituent at the 2 and 3 positions of the quinazolinone ring is critical. The presence of methyl, amine, or thiol groups at position 2, and a substituted aromatic ring at position 3, are often essential for antimicrobial activity. nih.gov

Substitution at C-4: The introduction of an amine or a substituted amine at the 4th position of the quinazoline ring can enhance antimicrobial properties. nih.gov

Halogenation at C-6 and C-8: The presence of halogen atoms, such as iodine, at the 6 and 8 positions has been shown to significantly improve antibacterial activity. nih.gov

Lipophilicity: Increasing the hydrophobicity of the molecule, for example by introducing a naphthyl radical, can result in a bacteriostatic effect against both Staphylococcus aureus and Streptococcus pneumoniae, likely by improving solubility in the bacterial cell membrane. eco-vector.com

These SAR studies have led to the identification of quinazolinone derivatives with potent activity against drug-resistant bacterial strains, including methicillin-resistant S. aureus (MRSA). acs.orgnih.gov

| Structural Position | Modification | Impact on Antimicrobial Activity |

| Position 2 | Methyl, amine, or thiol groups | Essential for activity nih.gov |

| Position 3 | Substituted aromatic ring | Essential for activity nih.gov |

| Position 4 | Amine or substituted amine | Improves activity nih.gov |

| Positions 6 and 8 | Halogen atoms (e.g., Iodine) | Significantly improves activity nih.gov |

| General | Naphthyl radical substituent | Increases hydrophobicity and bacteriostatic effect eco-vector.com |

Mechanisms of Antibacterial Action

Derivatives of quinazoline have been shown to exhibit antibacterial properties through various mechanisms, targeting essential bacterial processes.

PBP Inhibition: Penicillin-binding proteins (PBPs) are crucial enzymes in the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall. nih.gov Inhibition of these proteins leads to cell lysis and death. nih.gov Certain 4(3H)-quinazolinone derivatives have been identified as non-covalent inhibitors of PBPs. mdpi.com One such compound was discovered through in silico screening against the PBP2a active site, which is responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). mdpi.com This discovery highlights a mechanism distinct from traditional β-lactam antibiotics, offering a potential avenue to combat resistant bacterial strains. nih.govmdpi.com

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription in bacteria. mdpi.com Several quinazoline derivatives have been identified as inhibitors of this enzyme. mdpi.comnih.gov By targeting DNA gyrase, these compounds prevent the proper functioning of bacterial DNA processes, leading to cell death. mdpi.com Molecular docking studies have further elucidated the interaction between these derivatives and the DNA gyrase enzyme, explaining their potency. nih.gov

Tubulin Polymerization Inhibition: Tubulin polymerization is the process of forming microtubules, which are critical components of the cytoskeleton in eukaryotic cells, playing a key role in cell division. mdpi.com While primarily investigated as an anticancer mechanism, some quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization. mdpi.com These compounds often work by binding to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com The application of this mechanism to antibacterial therapy is less direct, as bacteria lack tubulin. However, it is a significant biological activity of the quinazoline scaffold.

Antifungal Efficacy Studies

Quinazolinone derivatives have demonstrated notable antifungal activity against a range of fungal pathogens. In one study, newly synthesized pyrazol-quinazolinone compounds were tested against seven phytopathogenic fungi and showed significant inhibitory effects. Specifically, one derivative exhibited a 62.42% inhibition rate against Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L, suggesting its potential as a lead compound for agricultural applications. Other studies have screened quinazolinone derivatives against human fungal pathogens like Candida albicans, with some compounds showing activity comparable to standard antifungal drugs.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

The antimicrobial potency of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazoline core. nih.gov

For Antibacterial Activity: SAR studies on 4(3H)-quinazolinones targeting PBP2a revealed that substitutions on all three rings of the scaffold influence activity against S. aureus. For instance, the presence of a para-chloro phenyl moiety on a pyrrolidine (B122466) derivative resulted in the highest activity against S. aureus. Conversely, a strong electron-withdrawing nitro group (-NO2) at the same position led to a significant drop in activity. In another series, replacing a benzene (B151609) ring with a heterocyclic group, such as a furfuryl ring, was found to significantly enhance antibacterial effects against several pathogens.

For Antifungal Activity: The presence of specific substituents also dictates antifungal efficacy. One study found that a quinazolinone derivative carrying a p-nitrophenyl group showed moderate antifungal activity. Another SAR study indicated that the inclusion of hydroxyl groups could enhance antifungal properties. Analysis of various derivatives suggests that electron-withdrawing groups, particularly halogens and nitro groups, tend to increase antimicrobial activity, while electron-donating groups often decrease it.

Aspartate Transcarbamylase (ATCase) Inhibition by Quinazolinone Derivatives

Aspartate Transcarbamylase (ATCase) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the second step, which is the conversion of aspartate and carbamoyl (B1232498) phosphate (B84403) to N-carbamoyl-L-aspartate. Several quinazolinone derivatives have been identified as potent inhibitors of mammalian ATCase.

Enzyme Kinetics and Concentration-Dependent Effects

Studies on the inhibition of mammalian ATCase by quinazolinone derivatives have revealed important kinetic details. The inhibition occurs in a concentration-dependent manner, indicating a direct interaction between the compounds and the enzyme.

Kinetic analysis has shown that these compounds often act as noncompetitive inhibitors with respect to both substrates, aspartate and carbamoyl phosphate. This means the inhibitor can bind to the enzyme whether or not the substrate is already bound. The inhibitory potency is often quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). For example, one study identified 2-phenyl-1,3-4(H)benzothiazin-4-thione as the most potent inhibitor among four tested compounds, with a low Ki value indicating a strong inhibitory effect. The IC50 values for four different quinazolinone derivatives on ATCase activity were found to be 0.24, 0.15, 0.18, and 0.35 mM, respectively, demonstrating a higher potency than the known inhibitor, thymidine (B127349) (IC50 = 0.6 mM).

Table 1: In Vitro Inhibition of ATCase by Quinazolinone Derivatives

| Compound | IC50 (mM) |

|---|---|

| Compound 1 | 0.24 |

| Compound 2 | 0.15 |

| Compound 3 | 0.18 |

| Compound 4 | 0.35 |

| Thymidine (Reference) | 0.6 |

This table is interactive and can be sorted by column.

Anti-inflammatory Potential of Quinazoline Derivatives

The quinazoline scaffold is a well-established pharmacophore for the development of anti-inflammatory agents. ijfmr.com Derivatives have been shown to target key components of the inflammatory response. ijfmr.com Some compounds act by inhibiting cyclooxygenase (COX) enzymes, while others have been investigated for their ability to modulate pro-inflammatory cytokines. mdpi.com

Evaluation of Anti-inflammatory Potency

The anti-inflammatory potency of quinazoline derivatives has been evaluated through various in vitro and in vivo models. In one study, novel quinazoline-4(3H)-one-2-carbothioamide derivatives were assessed for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide-activated macrophage cells. Several compounds exhibited potent inhibition, with IC50 values significantly lower than the standard drug dexamethasone.

Table 2: Inhibition of NO Production by Quinazolinone Derivatives

| Compound | IC50 (μM) |

|---|---|

| 8d (4-Cl) | 2.99 |

| 8g (4-Br) | 3.27 |

| 8k (4-CF3) | 1.12 |

| 8a | 13.44 |

| Dexamethasone (Standard) | 14.20 |

This table is interactive and can be sorted by column.

SAR studies in this context revealed that the presence of a thioamide functional group attached to a phenyl ring with halogen substituents was crucial for potent anti-inflammatory activity. Another study synthesized and screened 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones and found that several compounds showed considerable anti-inflammatory activity compared to ibuprofen, with one derivative showing a relative potency of 74% of the reference drug. These findings underscore the potential of quinazoline derivatives as a basis for developing new anti-inflammatory therapies.

Computational and Theoretical Chemistry Studies on 4 Methylquinazolin 8 Ol Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic electronic properties of 4-Methylquinazolin-8-ol. These studies provide a detailed picture of the electron distribution and orbital energies, which are crucial determinants of the molecule's stability, reactivity, and potential as a pharmacophore.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. researchgate.net By calculating the electron density, DFT can accurately predict various molecular properties such as optimized geometry, vibrational frequencies, and thermodynamic parameters. researchgate.netlbl.gov For quinazoline (B50416) derivatives, DFT calculations are employed to determine key characteristics that influence their biological activity. dntb.gov.ua The optimization of the molecular structure using DFT provides the most stable three-dimensional arrangement of the atoms, which is the foundational step for further computational analysis. researchgate.net

Key molecular properties calculated using DFT include total energy, dipole moment, and the energies of molecular orbitals. lbl.govajchem-a.com These parameters are essential for understanding the molecule's behavior in different chemical environments and its potential interactions with biological targets. researchgate.net For instance, the calculated thermodynamic properties like enthalpy, entropy, and Gibbs free energy offer insights into the stability and spontaneity of reactions involving the molecule. lbl.gov

| Property | Description | Relevance in Drug Design |

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms in the molecule. | Essential for understanding the molecule's shape and how it fits into a biological receptor. |

| Total Energy | The total electronic energy of the molecule in its ground state. | Indicates the overall stability of the molecule. Lower energy often corresponds to higher stability. |

| Dipole Moment (µ) | A measure of the net molecular polarity, arising from the charge distribution. | Influences solubility, membrane permeability, and the nature of intermolecular interactions (e.g., dipole-dipole). |

| Thermodynamic Properties | Includes enthalpy (H), entropy (S), and Gibbs free energy (G). lbl.gov | Predicts the stability and spontaneity of the molecule's formation and its reactions. |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Used to confirm that the optimized structure is a true energy minimum and can be compared with experimental IR and Raman spectra for structural validation. researchgate.net |

This table provides a summary of molecular properties of this compound that can be investigated using DFT calculations.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.comunesp.br The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. ajchem-a.com

The energy of the HOMO (EHOMO) is related to the ionization potential and signifies the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency for electron donation. ajchem-a.com Conversely, the energy of the LUMO (ELUMO) is related to the electron affinity, and a lower ELUMO value suggests a greater capacity to accept electrons. ajchem-a.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. ajchem-a.comajchem-a.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com A small energy gap suggests that the molecule is more polarizable and more reactive. dntb.gov.ua FMO analysis is, therefore, crucial for predicting how this compound might participate in chemical reactions and biological interactions. unesp.br

| Parameter | Formula | Description | Significance |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. Higher energy indicates a better electron donor. ajchem-a.com |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. Lower energy indicates a better electron acceptor. ajchem-a.com |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | The energy difference between the LUMO and HOMO. | A large gap indicates high stability and low reactivity. A small gap suggests higher reactivity. ajchem-a.com |

This table outlines the key parameters of Frontier Molecular Orbital (FMO) analysis and their importance in understanding the reactivity of this compound.

Local and Global Chemical Reactivity Descriptors

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Global Softness (S): The reciprocal of hardness (S = 1/2η), indicating the molecule's capacity to receive electrons. researchgate.net

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge (ω = μ²/2η, where μ is the chemical potential, μ = -χ). researchgate.net

Local Reactivity Descriptors , such as Fukui functions and dual descriptors, identify the most reactive sites within a molecule. nih.govchemtools.org The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons changes. It helps to distinguish sites for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). nih.gov These local descriptors are invaluable for understanding the regioselectivity of reactions involving this compound. psu.edu

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = (I+A)/2 | Describes the tendency to attract electrons. |

| Chemical Hardness (η) | η = (I-A)/2 | Measures resistance to charge transfer. A large value indicates higher stability. researchgate.net |

| Global Softness (S) | S = 1/(2η) | Reciprocal of hardness; indicates reactivity. |

| Electrophilicity Index (ω) | ω = μ²/2η | Quantifies the electrophilic nature of a molecule. researchgate.net |

| Fukui Function (f(r)) | - | Identifies the most reactive atomic sites for nucleophilic, electrophilic, or radical attack. nih.gov |

This table summarizes important global and local reactivity descriptors used to characterize this compound.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are powerful computational tools used to study the behavior of molecules and their interactions with biological macromolecules. nih.govresearchgate.net These approaches are critical for predicting how this compound might bind to a protein target and the stability of the resulting complex.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. researchgate.netphytojournal.com The primary goal of docking is to identify the correct binding pose of a ligand in the active site of a protein and to estimate the strength of the interaction, typically quantified as a binding affinity or docking score. researchgate.netnih.gov

The process involves placing the ligand (this compound) into the binding site of a target protein in various conformations and orientations. A scoring function is then used to evaluate the fitness of each pose, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com For quinazoline derivatives, molecular docking has been successfully used to predict their binding modes with various targets, such as epidermal growth factor receptor (EGFR) and dihydrofolate reductase (DHFR), providing insights into their potential mechanisms of action. nih.govnih.gov The results from docking studies can guide the design of more potent and selective inhibitors. frontiersin.org

| Docking Parameter | Description | Importance |

| Binding Affinity (or Docking Score) | A numerical score representing the predicted binding energy (e.g., in kcal/mol). More negative values typically indicate stronger binding. researchgate.net | Used to rank and prioritize potential drug candidates. |

| Binding Pose/Mode | The specific 3D orientation and conformation of the ligand within the receptor's binding site. | Reveals key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and specific amino acid residues of the receptor. mdpi.com |

| Hydrogen Bonds | Non-covalent attractions between a hydrogen atom and an electronegative atom (like O or N). | Crucial for the specificity and stability of the ligand-receptor complex. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor. | A major driving force for ligand binding and protein folding. |

This table describes the key outputs and concepts in molecular docking studies relevant to this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.govunibo.it MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes and the stability of the ligand-receptor complex in a simulated physiological environment. mdpi.comnih.gov

For this compound, MD simulations can be used to:

Assess the stability of the docked pose: By running a simulation of the ligand-receptor complex, one can observe whether the ligand remains stably bound in the predicted orientation or if it dissociates. mdpi.com

Analyze conformational changes: MD can reveal how the protein and ligand adapt to each other upon binding, providing insights into induced-fit mechanisms. mdpi.com

Calculate binding free energies: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, complementing the scores from docking. frontiersin.org

Key analyses performed on MD trajectories include the Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and analysis of intermolecular hydrogen bonds over time. nih.govresearchgate.net These simulations provide a more realistic and detailed understanding of the binding dynamics than static modeling alone. unibo.it

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. orientjchem.orgresearchgate.net In the context of this compound and its analogs, QSAR studies are instrumental in predicting their potential therapeutic activities, such as anticancer or antimicrobial effects, by identifying key molecular features that govern their efficacy. nih.govscilit.com Similarly, QSPR models can predict various physicochemical properties, which are crucial for understanding the compound's behavior in different environments.

QSAR models are typically developed using a series of related compounds, such as quinazoline derivatives, and their experimentally determined biological activities. biointerfaceresearch.comresearchgate.net These models employ a variety of molecular descriptors, which are numerical representations of the chemical structure. Common descriptors include electronic (e.g., atomic net charges, HOMO/LUMO energies), hydrophobic (e.g., AlogP98), and topological (e.g., radius of gyration) parameters. orientjchem.orgresearchgate.net

For instance, a 2D-QSAR study on quinazoline derivatives identified atomic net charges on specific carbon and oxygen atoms, along with HOMO and LUMO energies, as significant predictors of anticancer activity. orientjchem.org The resulting model demonstrated a strong correlation between these electronic descriptors and the observed biological effect, indicating that modifications affecting the electron distribution within the quinazoline core can significantly impact its therapeutic potential. orientjchem.org

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of the molecule. nih.govtandfonline.combibliomed.orgfrontiersin.org These models generate contour maps that visualize the regions where steric, electrostatic, and hydrophobic fields positively or negatively influence the biological activity. bibliomed.orgfrontiersin.org For example, CoMFA and CoMSIA studies on quinazoline derivatives have highlighted the importance of specific substitutions on the quinazoline ring that can enhance interactions with biological targets like the Epidermal Growth Factor Receptor (EGFR). tandfonline.combibliomed.org

The statistical robustness of QSAR models is evaluated using various parameters, including the coefficient of determination (R²), the cross-validated coefficient (q² or Q²), and the predictive R² for an external test set (R²_pred). researchgate.netnih.gov High values for these parameters indicate a reliable and predictive model.

| Model Type | Target Activity | Key Descriptors | R² | q² (LOO) | R²_pred | Reference |

|---|---|---|---|---|---|---|

| 2D-QSAR (MLR) | Anticancer (MCF-7) | Constitutional, Functional, Chemical, 2D Autocorrelation, Charge | 0.749 | - | 0.991 | biointerfaceresearch.com |

| 2D-QSAR (MLR) | Anticancer (Lung Cancer) | PCA and MLR based descriptors | 0.745 | 0.669 | 0.941 | acs.org |

| 3D-QSAR (CoMFA) | Antifolate (Thymidylate Synthase) | Steric and Electrostatic Fields | 0.935 | 0.573 | - | nih.gov |

| 3D-QSAR (CoMSIA) | Antifolate (Thymidylate Synthase) | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | 0.893 | 0.445 | - | nih.gov |

| 3D-QSAR (CoMFA) | EGFR Inhibitors | Steric and Electrostatic Fields | 0.926 | 0.577 | - | bibliomed.org |

| 3D-QSAR (CoMSIA) | EGFR Inhibitors | Steric, Electrostatic, and Hydrophobic Fields | 0.921 | 0.537 | - | bibliomed.org |

Investigation of Non-Covalent Interactions and Solvation Effects

The biological activity and physicochemical properties of this compound are significantly influenced by non-covalent interactions and solvation effects. These phenomena are crucial for understanding the molecule's behavior in biological systems and various solvent environments.

Non-Covalent Interactions:

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to the structure, stability, and molecular recognition of quinazoline derivatives. rsc.orgrsc.org In the context of this compound, the hydroxyl group at the 8-position and the nitrogen atoms in the quinazoline ring are key sites for hydrogen bonding. nih.gov The aromatic rings provide a platform for π-π stacking and other hydrophobic interactions. nih.gov

Computational methods like molecular docking and molecular dynamics (MD) simulations are employed to study these interactions at an atomic level. researchgate.netsemanticscholar.orgnih.gov For instance, docking studies of quinazoline derivatives into the active sites of enzymes like EGFR have revealed critical hydrogen bonding and hydrophobic interactions that are essential for their inhibitory activity. tandfonline.comnih.gov MD simulations further provide insights into the stability of these interactions over time. researchgate.netnih.gov

A powerful tool for visualizing and analyzing non-covalent interactions is the Non-Covalent Interaction (NCI) plot. jussieu.fr This method uses the electron density and its derivatives to identify and characterize weak interactions within a molecule or between molecules, color-coding them to distinguish between attractive (e.g., hydrogen bonds) and repulsive forces. jussieu.fr For this compound, NCI plots could reveal intramolecular hydrogen bonding between the 8-hydroxyl group and the nitrogen at position 1, as well as intermolecular interactions in dimers or solvated clusters.

| Interaction Type | Participating Groups in this compound | Significance | Relevant Computational Technique |

|---|---|---|---|

| Hydrogen Bonding | 8-OH group (donor/acceptor), Ring Nitrogens (acceptors) | Crucial for binding to biological targets and solvation. | Molecular Docking, MD Simulations, NCI Plots |

| π-π Stacking | Quinazoline aromatic ring system | Contributes to the stability of molecular aggregates and binding to aromatic residues in proteins. | MD Simulations, NCI Plots |

| Hydrophobic Interactions | Methyl group, aromatic ring system | Important for binding to non-polar pockets in proteins. | Molecular Docking, MD Simulations |

| Van der Waals Forces | Overall molecular structure | General attractive forces contributing to molecular packing and binding. | MD Simulations, NCI Plots |

Solvation Effects:

Solvation refers to the interaction of a solute with the surrounding solvent molecules, which can significantly alter the solute's properties and reactivity. acs.orgresearchgate.net The study of solvation effects is critical for predicting the behavior of this compound in aqueous biological environments and in various organic solvents used during synthesis and analysis.

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the influence of different solvents on the tautomeric equilibrium and conformational stability of hydroxyquinazolines. researchgate.net For 4-hydroxyquinazoline (B93491), theoretical calculations have shown that the stability of its tautomers can change depending on the solvent environment. researchgate.net Similar effects would be expected for this compound, where the presence of the hydroxyl group allows for tautomerism.

Molecular dynamics simulations of quinazolinone derivatives in explicit solvent have been used to calculate the binding free energies, which include the desolvation energy of the ligand. researchgate.netresearchgate.net These studies highlight the energetic cost of removing the solute from the solvent and placing it into a protein's active site, a key component of the binding process. researchgate.net The solubility of quinazoline derivatives is also a critical property influenced by solvation, with computational tools available to predict aqueous solubility. The steric hindrance around key functional groups can affect the extent to which a ligand interferes with the solvation of a chelated metal or its own solvation shell. iastate.edu

Applications of Quinazolin 8 Ol Derivatives in Materials Science

Corrosion Inhibition Mechanisms of Quinazoline (B50416) Derivatives

Quinazoline derivatives have emerged as a significant class of organic corrosion inhibitors, primarily due to their molecular structure. The presence of nitrogen and oxygen heteroatoms, along with aromatic quinazoline rings, allows these molecules to adsorb effectively onto metal surfaces. physchemres.orgdrpress.orgscienceandnature.org This adsorption forms a protective barrier that isolates the metal from the corrosive medium, thereby mitigating the corrosion process. drpress.orgfudutsinma.edu.ng The mechanism of inhibition is largely attributed to the interaction between the π-electrons of the aromatic rings and the lone pairs of electrons on the heteroatoms with the vacant d-orbitals of the metal atoms. physchemres.orgscienceandnature.org This interaction facilitates the formation of a stable, adsorbed film on the metal surface. fudutsinma.edu.ng

Electrochemical Characterization of Inhibitor Performance

Electrochemical methods are fundamental in evaluating the efficacy of corrosion inhibitors. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide quantitative data on how an inhibitor alters the corrosion process at the metal-electrolyte interface. physchemres.orgresearchgate.net These studies are critical for understanding the kinetics of the anodic and cathodic reactions and the nature of the protective film formed by the inhibitor. srce.hr

Potentiodynamic polarization studies are employed to determine the effect of an inhibitor on both the anodic metal dissolution and cathodic hydrogen evolution reactions. researchgate.net By analyzing the polarization curves, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) are determined. srce.hr

Table 1: Potentiodynamic Polarization Parameters for a Metal in Acidic Medium With and Without a Quinazoline Derivative Inhibitor

| Inhibitor Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |

|---|---|---|---|---|---|

| Blank | -480 | 550 | 75 | -120 | - |

| 0.1 mM | -470 | 110 | 70 | -115 | 80.0 |

| 0.5 mM | -465 | 55 | 68 | -112 | 90.0 |

Note: Data are representative examples based on typical findings in the literature.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the properties of the inhibitor film at the metal/solution interface. physchemres.orgktu.lt The analysis of Nyquist and Bode plots provides information about the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). ktu.ltelectrochemsci.org

In the presence of quinazoline inhibitors, the Nyquist plots typically show semicircles, with the diameter of the semicircle increasing as the inhibitor concentration rises. ktu.lt This increase in diameter corresponds to a higher charge transfer resistance (Rct), indicating that the inhibitor is forming a protective layer that hinders the charge transfer process associated with corrosion. ktu.ltfudutsinma.edu.ng Concurrently, the double-layer capacitance (Cdl) values tend to decrease with increasing inhibitor concentration. ktu.lt This decrease is attributed to the adsorption of the organic molecules onto the metal surface, which displaces water molecules and reduces the local dielectric constant of the interface, effectively thickening the electrical double layer. ktu.lt These changes—an increase in Rct and a decrease in Cdl—are strong indicators of an effective corrosion inhibitor that functions by adsorbing onto the metal surface. srce.hrktu.lt

Table 2: EIS Parameters for a Metal in Acidic Solution in the Presence of Varying Concentrations of a Quinazoline Derivative

| Inhibitor Concentration | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | 50 | 300 | - |

| 0.1 mM | 250 | 120 | 80.0 |

| 0.5 mM | 500 | 80 | 90.0 |

Note: Data are representative examples based on typical findings in the literature.

Surface Adsorption Phenomena and Isotherm Models

The efficacy of quinazoline derivatives as corrosion inhibitors is fundamentally linked to their ability to adsorb onto the metal surface, forming a protective film. mdpi.com The nature and strength of this adsorption can be understood by fitting experimental data to various adsorption isotherm models. These models provide insights into the interaction between the inhibitor molecules and the metal surface. africaresearchconnects.com

The Langmuir adsorption isotherm is frequently used to describe the adsorption behavior of quinazoline-based inhibitors. semanticscholar.orgafricaresearchconnects.comjmi.ac.in This model assumes that the adsorption is a monolayer process occurring on a finite number of identical and equivalent active sites on the metal surface, with no interaction between the adsorbed molecules. researchgate.netwikipedia.orgresearchgate.net A linear relationship when plotting C/θ (where C is the inhibitor concentration and θ is the surface coverage) against C, with a correlation coefficient close to unity, indicates that the adsorption process follows the Langmuir model. africaresearchconnects.comresearchgate.net The adherence of many quinazoline derivatives to this isotherm suggests the formation of a uniform, single-molecule-thick protective layer on the metal. srce.hrsrce.hr From the intercept of the Langmuir plot, the standard free energy of adsorption (ΔG°ads) can be calculated, which provides further information about the adsorption mechanism. nih.govresearchgate.net

The adsorption of an inhibitor onto a metal surface can occur through two primary mechanisms: physisorption or chemisorption. goldapp.com.cn

Physisorption involves weak, non-directional van der Waals forces and electrostatic interactions between the charged metal surface and charged inhibitor molecules. goldapp.com.cn This process does not involve the formation of a chemical bond and is generally characterized by low enthalpies of adsorption. goldapp.com.cn

Chemisorption , on the other hand, is a stronger, more specific interaction that involves charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond. researchgate.net This type of adsorption is often irreversible and leads to the formation of a more stable and protective inhibitor film. goldapp.com.cn

The distinction between these mechanisms can often be inferred from the calculated value of the standard free energy of adsorption (ΔG°ads). fudutsinma.edu.ng

Values of ΔG°ads around -20 kJ/mol or less negative are typically indicative of physisorption . srce.hr

Values of ΔG°ads around -40 kJ/mol or more negative suggest chemisorption . africaresearchconnects.com

Values between -20 and -40 kJ/mol indicate a mixed-mode adsorption, involving both physical and chemical interactions. mdpi.com

Studies on various quinazoline derivatives have shown evidence for both mechanisms. For instance, some derivatives exhibit ΔG°ads values in the range of -24 to -27 kJ/mol, suggesting a process dominated by physisorption. fudutsinma.edu.ng Others show more negative values, pointing towards the stronger interactions of chemisorption, which is consistent with the formation of coordinate bonds between the heteroatoms of the quinazoline molecule and the metal's d-orbitals. africaresearchconnects.com

Microscopic and Spectroscopic Analysis of Surface Protection

Microscopic and spectroscopic techniques are crucial for verifying the formation and effectiveness of a protective inhibitor film on a metal's surface.

Scanning Electron Microscopy (SEM) is employed to visualize the surface morphology of a metal before and after exposure to a corrosive environment, with and without an inhibitor. In the absence of an inhibitor, SEM micrographs of mild steel immersed in acidic solutions, such as hydrochloric acid (HCl), reveal a severely damaged and rough surface due to aggressive acid attack. mdpi.com However, when quinazoline derivatives are added to the acidic solution, the SEM images show a significantly smoother surface. mdpi.comresearchgate.net This smoother topography confirms that the inhibitor has formed a protective film on the metal surface, effectively shielding it from the corrosive medium. researchgate.netscienceandnature.org The presence of this adsorbed layer mitigates the corrosion process. scienceandnature.org

Energy Dispersive X-ray Spectroscopy (EDX), often used in conjunction with SEM, provides elemental analysis of the metal surface. This technique helps to confirm the adsorption of the inhibitor molecules onto the substrate. The analysis of a protected steel surface typically reveals the presence of elements characteristic of the quinazoline derivative, such as nitrogen, in addition to the elements from the metal itself (e.g., iron). This confirms that the protective film is composed of the inhibitor compound. figshare.com

Classification of Inhibitor Types (e.g., Mixed-Type, Cathodic-Type)

Corrosion inhibitors are classified based on their mechanism of action, specifically whether they predominantly suppress the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions. mdpi.comresearchgate.net Studies on various quinolin-8-ol and quinazoline derivatives consistently classify them as mixed-type inhibitors . researchgate.netfigshare.comresearchgate.net

This classification is determined through electrochemical techniques like potentiodynamic polarization (PDP). mdpi.com The results of these studies show that the presence of the inhibitor molecules affects both the anodic and cathodic polarization curves, indicating that they retard both the rate of metal dissolution and the hydrogen evolution reaction. mdpi.commdpi.com Although they act on both processes, some derivatives may show a more pronounced effect on either the cathodic or anodic reaction. researchgate.net This mixed-type behavior is advantageous as it provides comprehensive protection by simultaneously controlling both electrochemical reactions involved in corrosion. mdpi.com

Table 1: Inhibitor Classification for Quinazoline and Quinolin-8-ol Derivatives

| Compound Family | Method Used | Classification | Source(s) |

|---|---|---|---|

| Quinolin-8-ol derivatives | Potentiodynamic Polarization | Mixed-Type | figshare.comresearchgate.net |

| Quinazoline derivatives | Potentiodynamic Polarization | Mixed-Type | researchgate.netresearchgate.net |

Influence of Temperature on Inhibition Processes

Temperature is a critical factor that influences the rate of corrosion and the performance of inhibitors. For quinazoline and related derivatives, studies show that an increase in temperature generally leads to a decrease in inhibition efficiency. researchgate.netnanobioletters.com This is often attributed to the increased dissolution rate of the metal and the potential desorption of the inhibitor from the metal surface at higher thermal energy. mdpi.com

However, the specific behavior can vary, sometimes indicating the mechanism of adsorption. In some cases, the inhibition rate remains very high across a range of temperatures (e.g., 30°C-80°C) before decreasing, which can suggest a strong, chemical adsorption (chemisorption) process. researchgate.net If the inhibition efficiency decreases consistently with rising temperature, it typically points towards a physical adsorption (physisorption) mechanism. scienceandnature.org The corrosion process itself is accelerated by temperature, making effective inhibition at elevated temperatures a key performance indicator. intercorr.com.br

Table 2: Effect of Temperature on Inhibition Efficiency for a Thiosemicarbazide Derivative

| Temperature (K) | Inhibitor Concentration (ppm) | Inhibition Efficiency (η%) | Source(s) |

|---|---|---|---|

| 303 | 500 | 96.1% | nanobioletters.com |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 4-Methylquinazolin-8-ol |

| Quinazolin-8-ol (B1297895) |

| 4-ethyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide |

| Hydrochloric acid |

| Iron |

Advanced Characterization Techniques in 4 Methylquinazolin 8 Ol Research

Spectroscopic Methods for Structural Elucidation and Electronic Properties

Spectroscopic techniques are indispensable for determining the molecular architecture and probing the electronic transitions of 4-Methylquinazolin-8-ol. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV/Vis) and Fluorescence Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule by analyzing the chemical environment of atomic nuclei. bohrium.com For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each chemically unique proton. The methyl group (-CH₃) at position 4 would likely appear as a sharp singlet. The protons on the aromatic rings will exhibit more complex splitting patterns (doublets, triplets) depending on their coupling with adjacent protons. The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can be sensitive to concentration, temperature, and solvent. Its signal can be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the lack of symmetry in this compound, nine distinct signals are predicted: one for the methyl carbon, and eight for the carbons of the quinazoline (B50416) ring system. The chemical shifts are influenced by the local electronic environment; for instance, the carbon atom bonded to the hydroxyl group (C-8) and the carbons of the pyrimidine (B1678525) ring (C-2 and C-4) are expected to appear at characteristic downfield positions. abechem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds and standard chemical shift ranges.

| Technique | Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | -CH₃ (at C4) | ~2.7 | Singlet |

| Ar-H | 7.0 - 9.0 | Multiple signals (doublets, triplets) | |

| -OH (at C8) | Variable (e.g., 9.0 - 11.0) | Broad singlet, D₂O exchangeable | |

| ¹³C NMR | -CH₃ | ~20 - 25 | Aliphatic region |

| Ar-C | ~110 - 150 | Aromatic region | |

| Ar-C-O | ~150 - 160 | Deshielded by oxygen | |

| N=C-N / C=N | ~150 - 165 | Characteristic of pyrimidine ring carbons |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. specac.com It is an effective tool for identifying the functional groups present. The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3200–3550 cm⁻¹ would indicate the O-H stretching vibration of the phenolic group, with the broadening resulting from hydrogen bonding. specac.com Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹. The region between 1500 and 1650 cm⁻¹ is characteristic of the C=N and C=C stretching vibrations within the quinazoline ring system. derpharmachemica.com The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole. specac.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity/Shape |

|---|---|---|---|

| O-H stretch | Phenol (B47542) | 3200 - 3550 | Broad, Strong |

| C-H stretch | Aromatic | 3000 - 3100 | Medium |

| C-H stretch | -CH₃ (Aliphatic) | 2850 - 2960 | Medium |

| C=N / C=C stretch | Quinazoline Ring | 1500 - 1650 | Medium to Strong |

| C-O stretch | Phenol | 1200 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For this compound (C₉H₈N₂O), the molecular weight is approximately 160.17 g/mol . High-resolution mass spectrometry would confirm the elemental composition. The mass spectrum would show a molecular ion peak (M⁺·) corresponding to this mass. Fragmentation patterns for related heterocyclic systems often involve the loss of small, stable neutral molecules or radicals. nist.govnist.gov Likely fragment ions for this compound could result from the loss of a hydrogen radical (M-1), a methyl radical (M-15), or carbon monoxide (M-28).

Ultraviolet-Visible (UV/Vis) Absorption and Fluorescence Spectroscopy

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. upi.edu It is particularly useful for analyzing compounds with conjugated systems. The quinazoline ring in this compound constitutes an extended chromophore, which is expected to result in strong absorption bands in the UV region (typically 200-400 nm), corresponding to π→π* electronic transitions. nist.govresearchgate.net The exact position and intensity of the absorption maxima (λmax) can be influenced by the solvent and the pH, especially due to the presence of the acidic phenol and basic nitrogen atoms. researchgate.net

Fluorescence spectroscopy is a complementary technique that measures the emission of light from a molecule after it has absorbed photons. nist.gov While absorption is nearly universal for chromophores, not all molecules fluoresce significantly. The fluorescence properties of this compound would depend on its structural rigidity and the efficiency of non-radiative decay pathways. Derivatives of 8-hydroxyquinoline (B1678124) are known to be fluorescent, suggesting that this compound may also exhibit emission upon excitation at an appropriate wavelength. pjmhsonline.com

Electrochemical Techniques for Mechanistic Studies